(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a pyridazine ring, a piperazine ring, and a pyrimidine ring . It is a derivative of several known compounds used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrrole, pyridazine, piperazine, and pyrimidine rings each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the pyrrole and pyridazine rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, its solubility, melting point, and boiling point could vary widely depending on these factors .Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be studied .
Safety and Hazards
properties
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2/c31-22(18-4-6-19(7-5-18)32-23-24-10-3-11-25-23)30-16-14-29(15-17-30)21-9-8-20(26-27-21)28-12-1-2-13-28/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBNINKHIVLKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone |
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